molecular formula C10H8N2 B1423404 5-methyl-1H-indole-6-carbonitrile CAS No. 1167056-69-0

5-methyl-1H-indole-6-carbonitrile

Cat. No. B1423404
CAS RN: 1167056-69-0
M. Wt: 156.18 g/mol
InChI Key: IIURRQNBSJFQBS-UHFFFAOYSA-N
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Description

“5-methyl-1H-indole-6-carbonitrile” is a compound that belongs to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic structures consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular weight of 156.19 .


Molecular Structure Analysis

The molecular structure of “5-methyl-1H-indole-6-carbonitrile” consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular formula of C10H8N2 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-methyl-1H-indole-6-carbonitrile, organized into detailed sections:

Synthesis of Dihydroisoquinolines

5-methyl-1H-indole-6-carbonitrile: can be used as a reactant in the parallel synthesis of dihydroisoquinolines. This process involves a silver and L-proline co-catalyzed three-component coupling reaction, which is significant in medicinal chemistry for creating complex and diverse molecular structures .

Preparation of Benzoyl Indoles

This compound serves as a reactant for the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various pharmacological properties, including anti-inflammatory and anticancer activities .

Development of PPARα/γ Dual Agonists

It is also used in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism .

Biological Activity

Indole derivatives, including 5-methyl-1H-indole-6-carbonitrile , have shown clinical and biological applications due to their high affinity to multiple receptors, which is helpful in developing new therapeutic agents .

Treatment of Cancer and Microbial Infections

The application of indole derivatives as biologically active compounds for treating cancer cells, microbes, and various disorders has been increasingly recognized. They exhibit a range of biologically vital properties .

Multicomponent Synthesis Reactions

This compound may be used in multicomponent synthesis reactions to create diverse bioactive molecules. For example, it can assist in synthesizing 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile derivatives, which have potential biological applications .

properties

IUPAC Name

5-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-4-8-2-3-12-10(8)5-9(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIURRQNBSJFQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-indole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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